

2-Chloro-1-nitro-4-(trifluoromethyl)benzene

physical properties

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Compound of Interest

Compound Name:	2-Chloro-1-nitro-4-(trifluoromethyl)benzene
Cat. No.:	B1584673

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its core physical and chemical properties, spectroscopic data, reactivity profile, and established safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from authoritative sources to explain the causality behind the compound's synthetic utility, particularly the influence of its electron-withdrawing substituents. Detailed experimental protocols for characterization and safety workflows are provided to ensure scientific integrity and practical application in a laboratory setting.

Introduction and Scope

2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in organic synthesis. Its molecular architecture, featuring three distinct electron-withdrawing groups—nitro ($-\text{NO}_2$), chloro ($-\text{Cl}$), and trifluoromethyl ($-\text{CF}_3$)—on a benzene ring, imparts a unique reactivity profile that is highly valuable. The trifluoromethyl group, in particular, is a crucial pharmacophore in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates^[1].

This guide serves as a centralized technical resource, consolidating the compound's physical properties, analytical characterization methods, and its applications as a versatile building block[1][2]. The narrative focuses on the structure-property relationships that govern its role in complex multi-step syntheses, providing both foundational data and practical, field-proven insights.

Molecular and Physicochemical Properties

The fundamental properties of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** are summarized below. These data are critical for reaction planning, purification, and safety assessments. The primary identifier for this specific isomer is CAS Number 402-11-9[3].

Property	Value	Source(s)
IUPAC Name	2-chloro-1-nitro-4-(trifluoromethyl)benzene	PubChem[3]
Synonyms	3-Chloro-4-nitrobenzotrifluoride	PubChem[3]
CAS Number	402-11-9	PubChem[3], Sigma-Aldrich
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂	PubChem[3], Matrix Fine Chemicals[4]
Molecular Weight	225.55 g/mol	PubChem[3], Pharmaffiliates[5]
Physical Form	Light yellow to yellow liquid	Sigma-Aldrich
Boiling Point	237.2°C at 760 mmHg	Crysdot LLC
Density	1.526 g/mL at 25 °C (for isomer 118-83-2)	Sigma-Aldrich[6]
Refractive Index	n _{20/D} 1.499 (for isomer 118-83-2)	Sigma-Aldrich[6]
InChI	InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H	PubChem[3]
InChIKey	CZWWSPDHNLAYRJ-UHFFFAOYSA-N	PubChem[3]
SMILES	C1=CC(=C(C=C1C(F)(F)F)Cl)[O-]	PubChem[3]

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** is paramount before its use in synthesis. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the 402-11-9 isomer are not universally published, data for closely related isomers are available through resources like the NIST Chemistry WebBook, which can provide reference points for expected spectral features[7][8][9][10].

Experimental Protocol: ^1H NMR Spectroscopy

The following protocol outlines a self-validating system for acquiring a proton NMR spectrum to confirm the structural integrity of the compound.

Objective: To verify the aromatic proton substitution pattern and confirm the absence of isomeric impurities.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial. CDCl_3 is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual peak, which is easily identifiable.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving the complex splitting patterns of the aromatic protons.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

- The number of scans is chosen to achieve an adequate signal-to-noise ratio for clear integration and multiplicity analysis.
- Data Processing and Interpretation:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
 - Reference the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all peaks to determine the relative proton ratios. The aromatic region should integrate to 3 protons.
 - Analyze the chemical shifts (δ) and coupling constants (J -values) to confirm the 1,2,4-substitution pattern on the benzene ring. The expected spectrum would show three distinct signals in the aromatic region, each with characteristic splitting patterns (e.g., doublet, doublet of doublets) arising from coupling between adjacent protons.

Reactivity and Synthetic Relevance

The synthetic utility of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** is dictated by the powerful electron-withdrawing nature of its substituents. The nitro ($-NO_2$) and trifluoromethyl ($-CF_3$) groups are strongly deactivating, pulling electron density from the aromatic ring through both inductive and resonance effects[11].

Causality of Reactivity:

- Electron Deficiency: This profound electron deficiency makes the benzene ring highly susceptible to nucleophilic aromatic substitution ($S_{n}Ar$). The positions ortho and para to the strongly activating nitro group are particularly electron-poor and thus primed for attack by nucleophiles.
- Leaving Group: The chlorine atom serves as an excellent leaving group in $S_{n}Ar$ reactions.
- Directing Effects: For any potential (though highly disfavored) electrophilic aromatic substitution, these deactivating groups would direct incoming electrophiles to the meta position relative to themselves[11].

This reactivity profile makes the compound an ideal starting material for introducing amines, alkoxides, and other nucleophiles at the C2 position, displacing the chlorine. It is widely used as an intermediate in the synthesis of diphenyl ether herbicides and various pharmaceutical agents[2].

Caption: Electronic influence of substituents on the benzene ring.

Safety, Handling, and Storage

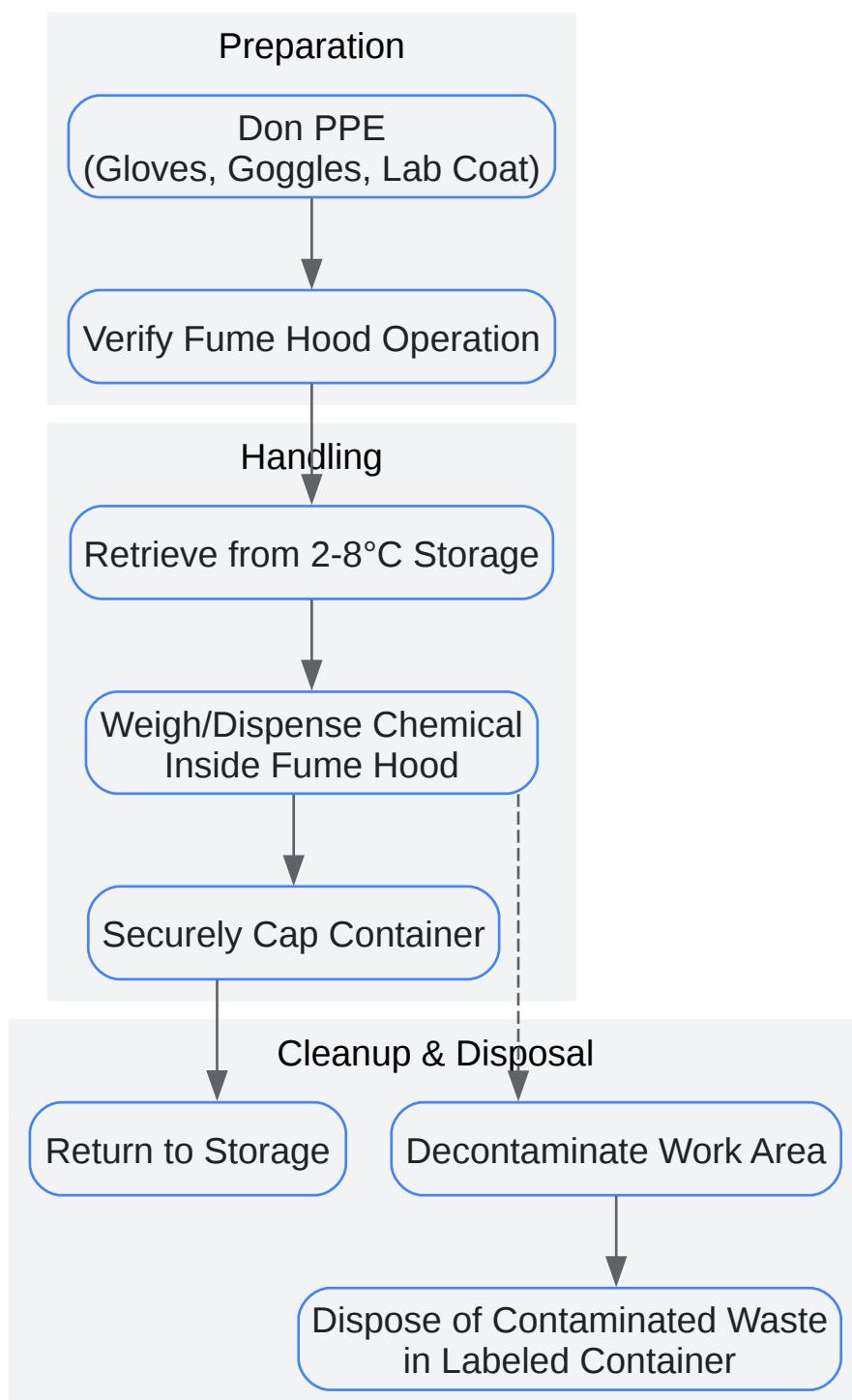
As a halogenated nitroaromatic compound, **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** requires careful handling. The following information is synthesized from available safety data.

GHS Hazard Statements:[3]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors[12].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[12]. Recommended storage temperature is between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid allowing the material to enter drains or waterways[12].



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Caption: Standard laboratory workflow for handling the compound.

Applications in Research and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design[13]. **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** serves as a critical building block for introducing the trifluoromethylphenyl moiety into potential therapeutic agents[1].

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1][2].
- **Enhanced Potency:** The high electronegativity of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets like enzymes or receptors[1].
- **Increased Lipophilicity:** The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action[1].

This compound is therefore a valuable intermediate for synthesizing a wide range of molecules, from agrochemicals like herbicides to advanced pharmaceuticals targeting various diseases[2] [14].

Conclusion

2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a synthetically versatile and commercially important chemical intermediate. Its physicochemical properties are well-defined, and its reactivity is logically dictated by the strong electron-withdrawing effects of its nitro, chloro, and trifluoromethyl substituents. This unique electronic profile makes it an ideal substrate for nucleophilic aromatic substitution reactions, providing a reliable pathway for the construction of complex molecules in the pharmaceutical and agrochemical sectors. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE. [Link]
- Pharmaffiliates. CAS No : 151504-80-2 | Product Name : 2-Chloro-4-nitro-1-(trifluoromethyl)benzene. [Link]
- PubChem, National Center for Biotechnology Information. **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**. [Link]

- NIST Chemistry WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
- NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]
- NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]
- NIST Chemistry WebBook. Mass spectrum of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
- Crysdot LLC. **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-5-nitrobenzotrifluoride in Pharmaceutical Synthesis. [Link]
- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- NIIR Project Consultancy Services. How to Start a Para Nitro Chloro Benzene Manufacturing Business. [Link]
- Hulet, R. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. YouTube. [Link]

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Sources

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE | CAS 151504-80-2 [matrix-fine-chemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99 118-83-2 [sigmaaldrich.com]
- 7. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 8. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]
- 9. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]
- 10. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 11. youtube.com [youtube.com]
- 12. chemscene.com [chemscene.com]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. niir.org [niir.org]
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